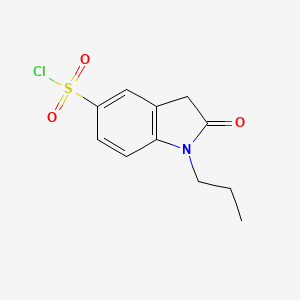
1H-Indole-5-sulfonyl chloride, 2,3-dihydro-2-oxo-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-5-sulfonyl chloride, 2,3-dihydro-2-oxo-1-propyl- is a chemical compound belonging to the class of indole derivatives. Indole is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a sulfonyl chloride group at the 5-position of the indole ring, and a propyl group at the 1-position of the 2,3-dihydro-2-oxo- moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-5-sulfonyl chloride, 2,3-dihydro-2-oxo-1-propyl- can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indole with chlorosulfonic acid to introduce the sulfonyl chloride group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-5-sulfonyl chloride, 2,3-dihydro-2-oxo-1-propyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions at the indole ring or the sulfonyl chloride group can produce a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduction reactions can produce alcohols and amines.
Substitution Products: Substitution reactions can yield a wide range of substituted indole derivatives.
Scientific Research Applications
1H-Indole-5-sulfonyl chloride, 2,3-dihydro-2-oxo-1-propyl- has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1H-Indole-5-sulfonyl chloride, 2,3-dihydro-2-oxo-1-propyl- exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl chloride group can act as an electrophile, reacting with nucleophiles in biological systems. The propyl group and the indole core can interact with various enzymes and receptors, leading to biological effects.
Comparison with Similar Compounds
1H-Indole-5-sulfonyl chloride, 2,3-dihydro-2-oxo-1-propyl- is compared with other similar compounds, such as:
1H-Indole-5-sulfonyl chloride: Similar structure but lacks the propyl group.
2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride: Similar structure but different substitution pattern.
1H-Indole-5-sulfonyl chloride, 2,3-dihydro-2-oxo-1-ethyl-: Similar structure but with an ethyl group instead of a propyl group.
These compounds share the indole core and the sulfonyl chloride group but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C11H12ClNO3S |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
2-oxo-1-propyl-3H-indole-5-sulfonyl chloride |
InChI |
InChI=1S/C11H12ClNO3S/c1-2-5-13-10-4-3-9(17(12,15)16)6-8(10)7-11(13)14/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
QQOOBGXXGCHCIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















